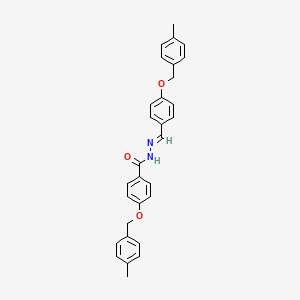
4-((4-Methylbenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core with two 4-methylbenzyl groups attached via ether linkages, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the following steps:
Formation of 4-((4-Methylbenzyl)oxy)benzaldehyde: This intermediate can be synthesized by reacting 4-methylbenzyl alcohol with 4-hydroxybenzaldehyde in the presence of an acid catalyst.
Condensation Reaction: The 4-((4-Methylbenzyl)oxy)benzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Final Product Formation: The hydrazone is further reacted with another equivalent of 4-((4-Methylbenzyl)oxy)benzaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzyl)oxy)-N’-(4-((4-methoxybenzyl)oxy)benzylidene)benzohydrazide
- 4-((4-Chlorobenzyl)oxy)-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 4-((4-Fluorobenzyl)oxy)-N’-(4-((4-fluorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern with 4-methylbenzyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C30H28N2O3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H28N2O3/c1-22-3-7-25(8-4-22)20-34-28-15-11-24(12-16-28)19-31-32-30(33)27-13-17-29(18-14-27)35-21-26-9-5-23(2)6-10-26/h3-19H,20-21H2,1-2H3,(H,32,33)/b31-19+ |
InChI Key |
KDDBBKHEEWWJRG-ZCTHSVRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















